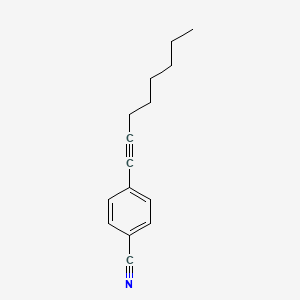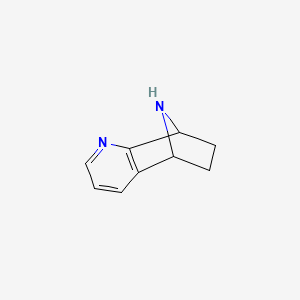
((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol: is a chiral fluorinated compound with a pyrrolidine ring structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol typically involves the fluorination of a pyrrolidine precursor. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These methods ensure high yield and purity of the product, making it suitable for commercial applications.
化学反応の分析
Types of Reactions: ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution could result in a variety of functionalized derivatives.
科学的研究の応用
Chemistry: ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol is used as a building block in the synthesis of more complex molecules. Its unique fluorinated structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential interactions with enzymes and receptors. Its chiral nature allows for the exploration of stereospecific biological processes.
Medicine: The compound is investigated for its potential therapeutic applications. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its unique properties contribute to the development of products with improved performance characteristics.
作用機序
The mechanism by which ((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The fluorine atom can influence the compound’s binding affinity and selectivity, leading to distinct biological activities.
類似化合物との比較
- (S)-(1S,2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-ylmethanol: Another chiral compound with a different ring structure.
- [(1R,2R,4S)-4-ethyl-2-methylcyclopentyl]methanol: A structurally related compound with different substituents.
((2R,4S)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride: A salt form with similar properties.
Uniqueness: this compound stands out due to its specific fluorination and chiral configuration
特性
分子式 |
C5H10FNO |
|---|---|
分子量 |
119.14 g/mol |
IUPAC名 |
[(2R,4S)-4-fluoropyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C5H10FNO/c6-4-1-5(3-8)7-2-4/h4-5,7-8H,1-3H2/t4-,5+/m0/s1 |
InChIキー |
GDLHZOVMBZPGEL-CRCLSJGQSA-N |
異性体SMILES |
C1[C@@H](CN[C@H]1CO)F |
正規SMILES |
C1C(CNC1CO)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,3S,4R,5S)-1,3,4-Trihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-cyclohexane-1-carboxylic acid](/img/structure/B12090068.png)



![10-(Trifluoromethyl)-8-azabicyclo[4.3.1]decan-10-ol](/img/structure/B12090093.png)
![Methyl 5-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B12090099.png)
![2-Methyl-1-(5-methylfuro[3,2-B]pyridin-2-YL)propan-1-one](/img/structure/B12090110.png)






![tert-butyl N-[3-[[1-[[5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-(2,5-dioxopyrrol-1-yl)-3-oxopropyl]carbamate](/img/structure/B12090157.png)
